BChE-IN-9

Description

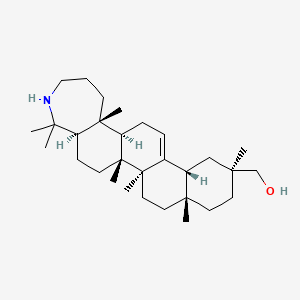

Structure

3D Structure

Properties

Molecular Formula |

C30H51NO |

|---|---|

Molecular Weight |

441.7 g/mol |

IUPAC Name |

[(1R,2S,5S,8S,10R,14R,15R,21R)-1,2,5,8,15,20,20-heptamethyl-19-azapentacyclo[12.9.0.02,11.05,10.015,21]tricos-11-en-8-yl]methanol |

InChI |

InChI=1S/C30H51NO/c1-25(2)23-11-13-30(7)24(28(23,5)12-8-18-31-25)10-9-21-22-19-26(3,20-32)14-15-27(22,4)16-17-29(21,30)6/h9,22-24,31-32H,8,10-20H2,1-7H3/t22-,23-,24+,26-,27+,28-,29+,30+/m0/s1 |

InChI Key |

HFULOZRUEGOFNH-DWJKITPBSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCCN1)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C |

Origin of Product |

United States |

Chemical Synthesis and Structure Activity Relationship Sar of Bche in 9 Analogues

Synthetic Methodologies for BChE-IN-9 Series and Related Inhibitors

The synthesis of BChE inhibitors, including the this compound series, often involves multi-step procedures designed to construct the core scaffold and introduce various substituents that influence inhibitory potency and selectivity.

General Approaches to Cholinesterase Inhibitor Synthesis

General approaches to synthesizing cholinesterase inhibitors typically involve the construction of a molecular framework that can interact favorably with the enzyme's active site. Many inhibitors feature a central ring system, a basic region, and a linker connecting these parts nih.gov. Common synthetic strategies include coupling reactions, cyclizations, and functional group transformations nih.govtandfonline.com. For instance, chalcones, a class of compounds with reported cholinesterase inhibitory activity, are often synthesized via the Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) tandfonline.com. Other approaches involve the synthesis of derivatives based on known pharmacophores or the modification of existing hit compounds identified through virtual screening or high-throughput screening nih.govmdpi.comfrontiersin.org. Multi-step synthesis is frequently employed to build the desired complex structures mdpi.comresearcher.life.

Specific Design Considerations for BChE Selectivity

Achieving selectivity for BChE over acetylcholinesterase (AChE) is a critical aspect of inhibitor design, as the two enzymes share significant sequence homology but have distinct structural differences in their active sites mdpi.commdpi.comacs.org. The active site of BChE is larger and more open compared to that of AChE, particularly in the acyl-binding pocket nih.govmdpi.comacs.org. This difference allows BChE to accommodate bulkier substituents, which can be exploited in inhibitor design to achieve selectivity nih.govmdpi.com.

Specific design considerations for BChE selectivity often involve introducing bulky moieties or optimizing interactions within the larger BChE active site gorge nih.govmdpi.comnih.gov. Structure-based design strategies, often guided by molecular docking and dynamics simulations, are crucial for understanding how compounds interact with the BChE active site and for designing analogues with improved selectivity nih.govmdpi.comnih.govmdpi.comrsc.org. For example, studies have shown that the presence of certain substituents or structural features can lead to preferential binding to BChE nih.govmdpi.commdpi.com.

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a compound's structure affect its biological activity, including inhibitory potency and selectivity towards BChE.

Impact of Molecular Modifications on BChE Inhibitory Potency

Molecular modifications can significantly impact the inhibitory potency of compounds against BChE. SAR studies involve systematically altering different parts of a molecule and evaluating the resulting changes in IC50 values (the concentration required for 50% inhibition) mdpi.commdpi.comacademie-sciences.fr. For the this compound series and related inhibitors, modifications to the core scaffold, linker region, and peripheral substituents have been explored to optimize potency nih.gov.

For example, in one study focusing on the structural optimization of a hit compound (compound 1) to yield selective BChE inhibitors, modifications of the terminal amino group led to a significant loss of BChE inhibitory activity nih.govmdpi.com. However, scaffold hopping-based cyclization of a diethylamino group to form a tetrahydropyrrole ring, as seen in compounds 7-9, resulted in improved inhibition, with compound 9 showing an IC50 of 2.68 ± 0.28 μM nih.gov. Further modifications, such as the substituent effect at C-6 and C-7 of the tetrahydroisoquinoline moiety, were also investigated to understand their impact on BChE inhibitory activity nih.gov.

Another study on sulfonamide-based carbamates identified compounds with potent BChE inhibition, some even more active than rivastigmine (B141) mdpi.com. The nature and position of substituents on the aryl sulfamoyl and substituted ethyl carbamate (B1207046) moieties were found to influence potency mdpi.com.

Data from SAR studies can be presented in tables to clearly show the relationship between structural variations and inhibitory activity.

| Compound | Structural Modification | BChE IC50 (μM) | AChE IC50 (μM) | Selectivity Index (AChE/BChE) | Reference |

| 1 | Hit compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative) | 17.94 ± 1.86 | > 50 | > 2.8 | nih.govmdpi.com |

| 9 | Tetrahydropyrrole ring substitution | 2.68 ± 0.28 | Not specified, improved selectivity reported | > 10 (inferred from improved selectivity) | nih.gov |

| 23 | N-(2-bromophenyl)benzamide substitution | Improved potency (21-fold better than 1) | Good selectivity reported | Not specified | nih.gov |

| Selected Sulfonamide-Based Carbamates | Varied substituents on aryl sulfamoyl and ethyl carbamate | 4.33 - 8.52 | Higher than BChE IC50 | 10 - 34 | mdpi.com |

Note: IC50 values and selectivity indices are approximate and compiled from different studies and may vary depending on experimental conditions.

Structural Determinants of Preferential BChE Over Acetylcholinesterase (AChE) Inhibition

The structural differences between the active sites of BChE and AChE are key determinants of preferential inhibition. BChE's larger and more flexible active site, particularly the acyl-binding pocket, can accommodate bulkier groups that may not fit as well in the more restricted AChE active site nih.govmdpi.comacs.org.

Studies have shown that incorporating bulky substituents can enhance BChE selectivity nih.govmdpi.com. For instance, in the case of sulfonamide-based carbamates, bulkier compounds generally showed higher selectivity for BChE over AChE mdpi.com. Molecular modeling and docking studies provide insights into these interactions, revealing how compounds bind within the active sites of both enzymes and highlighting the specific residues involved in selective binding mdpi.comacs.orgnih.govmdpi.com. Pi-pi interactions and hydrogen bonds with specific amino acid residues in the BChE active site can contribute to enhanced binding affinity and selectivity acs.orgnih.govmdpi.com.

For example, docking studies on a selective BChE inhibitor (compound 7) suggested that its bulky carbazole (B46965) ring resides within the acyl pocket of BChE, a region that differs significantly from AChE acs.org. This interaction, along with pi-pi interactions with residues like Trp231 and Phe329 and hydrogen bonding with His438, was proposed to contribute to its selectivity acs.org.

Influence of Stereochemistry on Inhibitory Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, can play a significant role in the inhibitory activity and selectivity of cholinesterase inhibitors. The interaction between an enzyme and its inhibitor is highly specific, and different stereoisomers of a compound can interact differently with the enzyme's active site, leading to variations in binding affinity and efficacy nih.govnih.gov.

Research has demonstrated that the stereochemistry of a compound can influence its binding strength and mode of interaction within the BChE active site nih.gov. For certain inhibitors, one enantiomer may exhibit significantly higher potency or selectivity compared to the other nih.govacs.org. For example, studies on choline-containing inhibitors have shown a clear dependence of binding strength on stereochemistry, with (S)-enantiomers maintaining the binding behavior of the base structure while (R)-enantiomers adopted different binding poses nih.gov. Similarly, in the case of physostigmine (B191203) derivatives, levorotary enantiomers with a 3a-S configuration in their pyrroloindole ring system generally exhibited anticholinesterase activity, while some exceptions existed acs.org. These findings underscore the importance of considering stereochemistry during the design and synthesis of BChE inhibitors to optimize their therapeutic potential.

| Compound Class | Stereochemical Feature | Observed Impact on Activity/Selectivity | Reference |

| Choline-containing inhibitors | (S)- vs (R)-enantiomers | (S)-enantiomers maintained base structure binding; (R)-enantiomers adopted different binding poses with altered interactions. | nih.gov |

| Physostigmine derivatives | 3a-S configuration (levorotary) | Generally associated with anticholinesterase activity. | acs.org |

Biochemical Characterization of Butyrylcholinesterase Inhibition by Bche in 9

Quantitative Enzyme Inhibition Assays

Quantitative enzyme inhibition assays are fundamental in characterizing the potency of a compound against a specific enzyme. These assays typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor.

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity under specific assay conditions. smolecule.comacs.org Studies have determined the IC50 values for various BChE inhibitors using methods such as the colorimetric Ellman's assay, which measures the rate of substrate hydrolysis. nih.govdergipark.org.trnih.govplos.org While specific IC50 values for BChE-IN-9 were not consistently available across all sources, related research on BChE inhibitors highlights the importance of this parameter in comparing the effectiveness of different compounds. For instance, some potent selective BChE inhibitors have demonstrated IC50 values in the nanomolar to micromolar range. mdpi.comresearchgate.netmedchemexpress.comresearchgate.net

Measurement of Inhibition Constants (Ki)

Inhibition constants (Ki) provide a more intrinsic measure of inhibitor potency compared to IC50 values, as they are less dependent on substrate concentration and reaction conditions. nih.gov The Ki represents the dissociation constant of the enzyme-inhibitor complex. For this compound, the inhibition constant (Ki) has been reported. This compound is described as a mixed-type BChE inhibitor with a Ki of 0.21 µM. medchemexpress.commedchemexpress.commedchemexpress.com The determination of Ki often involves kinetic analyses using methods like Lineweaver-Burk plots, which can also help elucidate the mechanism of inhibition. dergipark.org.trnih.govfrontiersin.org

Mechanistic Enzymatic Studies

Mechanistic studies are crucial for understanding how an inhibitor interacts with the enzyme, including the nature of binding and the reversibility of the inhibition.

Identification of Inhibition Type (e.g., Competitive, Mixed-Type)

The type of inhibition describes how the inhibitor binds to the enzyme and affects its catalytic activity. Common types include competitive, non-competitive, uncompetitive, and mixed-type inhibition. This compound has been identified as a mixed-type inhibitor of BChE. medchemexpress.commedchemexpress.com Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). nih.govfrontiersin.org This contrasts with competitive inhibitors, which bind only to the free enzyme, or non-competitive inhibitors, which bind equally well to the free enzyme and the enzyme-substrate complex at a site distinct from the active site. mdpi.comnih.gov

Time-Dependency and Reversibility of Inhibition

The time-dependency and reversibility of inhibition are important characteristics that influence the duration of the inhibitor's effect. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, allowing enzyme activity to recover. mdpi.commdpi.com Irreversible inhibitors, on the other hand, form stable covalent bonds with the enzyme, leading to a persistent loss of activity. mdpi.comscbt.com Pseudo-irreversible inhibitors, such as carbamates, form a transient covalent bond that can eventually hydrolyze, allowing for slow recovery of enzyme activity. mdpi.commdpi.com While the provided information explicitly states this compound's inhibition type (mixed-type) and Ki value medchemexpress.commedchemexpress.commedchemexpress.com, details regarding the time-dependency and reversibility specifically for this compound are not detailed in the provided snippets. However, the classification as a mixed-type inhibitor typically implies a reversible or pseudo-reversible interaction, as irreversible inhibitors often exhibit time-dependent characteristics not solely described by rapid equilibrium kinetic models used for Ki determination. Research on other BChE inhibitors demonstrates the methods used to assess reversibility, such as dialysis or dilution experiments. mdpi.commdpi.com

Selectivity Profiling in Cholinesterase Systems

Selectivity profiling assesses the preferential inhibitory activity of a compound towards one cholinesterase enzyme over another, particularly BChE versus AChE. This is a critical aspect for potential therapeutic agents, as selective inhibition of BChE may offer advantages by minimizing undesirable side effects associated with AChE inhibition. mdpi.comresearchgate.netpnas.org Studies on compounds similar to this compound have shown improved selectivity for BChE over AChE. smolecule.com The selectivity index (SI), calculated as the ratio of the IC50 for AChE to the IC50 for BChE, is commonly used to quantify this preference; an SI greater than 1 indicates preferential inhibition of BChE. mdpi.com While a specific selectivity index for this compound is not provided, its characterization as a BChE inhibitor suggests a focus on its activity against this specific enzyme. Research efforts are often directed towards discovering selective BChE inhibitors to target conditions where BChE plays a more prominent role or to avoid the side effects of dual or selective AChE inhibition. mdpi.commdpi.commdpi.comresearchgate.net

Data Table: Biochemical Characterization of this compound

| Parameter | Value | Enzyme | Inhibition Type |

| Ki | 0.21 µM | BChE | Mixed-type |

Note: Specific IC50 and selectivity data for this compound were not consistently available across the provided sources focusing solely on this compound.

Comparative Analysis of BChE Versus AChE Inhibition

Butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are two primary cholinesterase enzymes in the human body, sharing approximately 54-65% sequence homology dergipark.org.trnih.gov. While AChE is predominantly found in the nervous system and plays a critical role in terminating neurotransmission by hydrolyzing acetylcholine (B1216132) (ACh) at synapses, BChE is found in various tissues, including plasma and liver, and is also present in the brain, particularly in glia and associated with neurons in areas like the hippocampus nih.govmedchemexpress.comwikipedia.org. Both enzymes hydrolyze choline-based esters, but they exhibit different substrate specificities and kinetic characteristics dergipark.org.trwikipedia.orgmdpi.com. AChE is highly efficient at hydrolyzing ACh at low concentrations, while BChE is more efficient at higher ACh concentrations mdpi.com.

In the context of certain neurodegenerative conditions, such as Alzheimer's disease (AD), the roles and relative activities of these enzymes can change. In advanced AD, AChE levels may decline, while BChE activity can increase, suggesting a compensatory role for BChE in hydrolyzing ACh nih.govmdpi.commdpi.com. This has led to interest in inhibitors targeting both enzymes (dual inhibitors) or selectively inhibiting BChE nih.govmdpi.comnih.gov. The structural differences between the active sites of AChE and BChE, particularly in terms of volume and amino acid composition, contribute to their distinct substrate specificities and can influence the binding of inhibitor molecules dergipark.org.trmdpi.commdpi.com.

Research specifically characterizing the inhibitory potential of this compound has identified it as an inhibitor of butyrylcholinesterase. Studies have determined that this compound acts as a mixed-type inhibitor of BChE medchemexpress.com. A reported inhibition constant (Kᵢ) for this compound against BChE is 0.21 µM medchemexpress.com.

Information regarding the inhibitory activity of this compound against acetylcholinesterase and a direct comparative analysis of its potency against both enzymes was not found in the consulted sources.

Assessment of Selectivity Indices

Selectivity indices (SI) are commonly used in enzyme inhibition studies to quantify the preference of an inhibitor for one enzyme over another. For cholinesterase inhibitors, the selectivity index for BChE is typically calculated as the ratio of the IC₅₀ value for AChE inhibition to the IC₅₀ value for BChE inhibition (SI = IC₅₀ AChE / IC₅₀ BChE) mdpi.commdpi.comtandfonline.com. A selectivity index greater than 1 indicates that the compound is more potent against BChE, while an index less than 1 suggests preferential inhibition of AChE mdpi.com.

Studies on various cholinesterase inhibitors have reported a range of selectivity indices. For instance, some compounds have demonstrated high selectivity for BChE with SI values greater than 30 nih.govresearchgate.net, while others show more balanced inhibition or selectivity towards AChE mdpi.comtandfonline.commdpi.comnih.gov. These indices are crucial in understanding the potential therapeutic profile of a compound, particularly when targeting specific enzymes involved in complex biological processes.

Specific data on the selectivity index of this compound, which would require its inhibitory activity (e.g., IC₅₀) against both BChE and AChE, was not available in the provided search results.

Molecular Interaction Analysis of Bche in 9 with Butyrylcholinesterase

Computational Chemistry Approaches

Computational chemistry methods are widely used to predict and analyze the binding modes and affinities of potential BChE inhibitors. These techniques offer a cost-effective and efficient way to screen large libraries of compounds and gain atomic-level understanding of the interactions.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein and to estimate the binding affinity. For BChE inhibitors, docking simulations help to identify how a compound fits into the enzyme's active site gorge, a deep and narrow cavity where catalysis occurs. Studies on various BChE inhibitors utilize molecular docking to determine the optimal orientation and interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, between the inhibitor and key amino acid residues within the active site biomedres.ustandfonline.comd-nb.infoe-nps.or.krresearchgate.net. For instance, docking studies have revealed that residues like Trp82, Tyr332, and His438 are frequently involved in stabilizing inhibitor binding in the BChE active site through hydrogen bonding and pi-pi interactions d-nb.infofrontiersin.org. The active cavity of BChE includes regions such as the peripheral anion site (e.g., Asp70), the choline (B1196258) binding pocket (e.g., Trp82), the acyl binding pocket (e.g., Trp231), and the catalytic active site (Ser198, His438, and Glu325) mdpi.com. Molecular docking can predict interactions within these sites e-nps.or.kr.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the movement of atoms and molecules over time. This provides information about the conformational changes of both the enzyme and the inhibitor upon binding, as well as the stability of the complex in a dynamic environment mdpi.comencyclopedia.pub. MD simulations can reveal the flexibility of the BChE active site gorge, including regions like the omega loop (Ω-loop) and the peripheral aromatic site (PAS, formerly peripheral anionic site), which are important for inhibitor access and binding encyclopedia.pub. Studies using MD simulations on BChE-inhibitor complexes, such as with tacrine (B349632) or other novel inhibitors, have characterized binding stability, identified key residues contributing to stable interactions, and even explored ligand release mechanisms frontiersin.orgmdpi.comnih.govmdpi.com. These simulations can quantify the number of hydrogen bonds and other interactions over the simulation period, providing insights into the dynamic nature of the binding frontiersin.orgmdpi.com.

Pharmacophore Modeling and Virtual Screening in Inhibitor Discovery

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a target protein and elicit a biological response researchgate.netnih.gov. These models can be derived from the structure of known ligands (ligand-based) or from the protein-ligand complex structure (structure-based) researchgate.net. Pharmacophore models are then used as queries in virtual screening to search large databases of chemical compounds for potential new inhibitors that possess these required features nih.govnih.govresearchgate.net. This approach has been successfully applied in the discovery of novel BChE inhibitors by filtering large compound libraries based on the pharmacophore features crucial for BChE inhibition nih.govresearchgate.net.

Structural Biology Investigations

Experimental structural biology techniques, particularly X-ray crystallography, provide high-resolution, atomic-level details of the BChE enzyme and its complexes with inhibitors.

Characterization of Key Amino Acid Residues for Ligand Binding

The active site of BChE comprises a catalytic triad (B1167595), an oxyanion hole, an acyl binding pocket, and an anionic subsite. guidetopharmacology.orgmims.com These regions are formed by specific amino acid residues that facilitate the binding and hydrolysis of substrates or the binding and inhibition by ligands.

The catalytic triad, essential for the hydrolysis mechanism, consists of Ser198, His438, and Glu325. mims.com The serine residue acts as the nucleophile that attacks the ester bond of the substrate. The oxyanion hole, formed by residues such as Gly116, Gly117, and Ala199, stabilizes the negatively charged tetrahedral intermediate that forms during catalysis. guidetopharmacology.orgmims.com

The anionic subsite, located near the catalytic triad, is often involved in interactions with the positively charged quaternary ammonium (B1175870) group of choline esters and many inhibitors. Tryptophan 82 (Trp82) is a key residue in this region, known to form cation-π interactions with positively charged ligands. guidetopharmacology.orgmims.com

The acyl binding pocket is a hydrophobic region that accommodates the acyl portion of the substrate. Differences in the residues lining this pocket contribute to the substrate specificity difference between BChE and acetylcholinesterase (AChE). In BChE, residues like Leu286 and Val288 form a larger, more accessible pocket compared to AChE. mims.comcenmed.comnih.gov

Given that BChE-IN-9 is classified as a mixed-type inhibitor, it is expected to interact with both the active site and potentially allosteric or peripheral sites on the enzyme. This suggests involvement of residues within the catalytic gorge and possibly residues outside of it.

Analysis of Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, π-π Stacking)

Ligand binding within the BChE active site is mediated by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic contacts, and π-π stacking interactions. Studies on various BChE inhibitors have highlighted the importance of these forces in determining binding affinity and specificity.

Hydrogen bonds typically form between polar groups of the inhibitor and polar amino acid residues in the binding site, such as those in the catalytic triad (Ser198, His438, Glu325) or other polar residues lining the gorge (e.g., Thr120, Gln119, Asn289). wikipedia.orgwikipedia.orgguidetomalariapharmacology.org These interactions contribute to the precise positioning of the ligand within the active site.

Hydrophobic interactions arise from the association of nonpolar regions of the inhibitor with hydrophobic amino acid residues in the BChE binding site. Residues like Tryptophan (Trp), Phenylalanine (Phe), Leucine (Leu), and Valine (Val) are frequently involved in these interactions, particularly within the acyl binding pocket and other hydrophobic patches of the gorge. nih.govguidetomalariapharmacology.orgwikidata.orgwikidata.org These contacts are driven by the exclusion of water molecules and play a significant role in stabilizing the ligand-enzyme complex.

π-π stacking interactions occur between aromatic rings of the inhibitor and aromatic amino acid residues in BChE, such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). wikipedia.orgguidetomalariapharmacology.orgwikidata.orgwikidata.orgfrontiersin.orgmybiosource.com These interactions are particularly important at the anionic subsite, where residues like Trp82 and Tyr332 are located, and can involve face-to-face or edge-to-face arrangements of the aromatic rings. mybiosource.com Cation-π interactions, a specific type of π-π interaction, can occur between aromatic residues and positively charged centers on the inhibitor. wikipedia.orgfrontiersin.org

While the specific pattern of these interactions for this compound requires dedicated structural studies (e.g., X-ray crystallography or detailed molecular dynamics simulations), its mixed-type inhibition profile suggests that its binding involves interactions within the catalytic active site, likely utilizing a combination of hydrogen bonding, hydrophobic contacts, and potentially π-π or cation-π stacking with key residues in that region.

Allosteric Modulation and Peripheral Site Interactions

Beyond the catalytic active site, BChE also possesses a peripheral anionic site (PAS) located at the rim of the active site gorge. guidetopharmacology.orgnih.govnih.govnih.gov This site is distinct from the catalytic site but can influence enzyme activity through allosteric modulation. nih.govnih.govsci-hub.se The PAS is known to be involved in the initial binding of positively charged substrates and can affect catalytic efficiency. guidetopharmacology.orgnih.gov Key residues in the BChE PAS include Asp70 and Tyr332. guidetopharmacology.orgnih.gov

Allosteric modulation occurs when a ligand binds to a site topologically distinct from the active site, inducing a conformational change that affects the enzyme's catalytic activity. nih.gov The peripheral site of BChE has been implicated in such allosteric effects, influencing substrate access to the active site or altering the conformation of the catalytic triad. nih.govnih.gov

Mixed-type inhibitors like this compound can bind to both the active site and allosteric/peripheral sites. fishersci.camims.comtmj.ro Binding to the peripheral site can contribute to the inhibitory effect by hindering substrate entry into the gorge or by inducing conformational changes that reduce catalytic efficiency. nih.govnih.gov The interaction with the peripheral site is characterized by interactions with residues in that region, such as Asp70 and Tyr332, and can involve electrostatic and hydrophobic forces. guidetopharmacology.orgnih.gov

Preclinical Research Investigations Utilizing Bche in 9

In Vitro Experimental Systems

In vitro studies are fundamental in characterizing the biochemical and cellular effects of potential therapeutic compounds. For BChE inhibitors, these investigations typically involve assessing enzyme activity, evaluating effects on pathological processes like amyloid-beta (Aβ) aggregation, determining neuroprotective capabilities, and assessing cytotoxicity in various cell lines.

Application in Cell-Based Assays for Enzyme Activity

Cell-based assays are employed to measure the inhibitory effect of compounds on BChE activity within a cellular environment. These assays often utilize methods that quantify the hydrolysis of a substrate by the enzyme, such as butyrylthiocholine, which produces a detectable product. sigmaaldrich.com Changes in enzyme activity in the presence of varying concentrations of the test compound allow for the determination of inhibitory potency, often expressed as an IC50 value. Studies have utilized cell lines such as Vero, HEK-293, and CHO cells to evaluate BChE enzyme expression and activity. researchgate.net ELISA kits are also available for quantifying BChE levels in cell culture supernatants and cell lysates. assaygenie.com Research on various BChE inhibitors has demonstrated their ability to inhibit BChE activity in vitro, with some compounds showing nanomolar range inhibition. brieflands.com

Assessment of Anti-Amyloid-Beta (Aβ) Aggregation Activity in Research Models

Butyrylcholinesterase has been implicated in the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. mdpi.compnas.org In vitro research models are used to assess the ability of compounds to inhibit or modulate this aggregation process. The thioflavin T (ThT) method is a common technique used to monitor the formation of amyloid fibrils, as ThT fluorescence increases upon binding to these structures. mdpi.comnih.gov Studies on BChE inhibitors have shown that some compounds can exhibit anti-Aβ aggregation activity in a dose-dependent manner. mdpi.com Furthermore, BChE itself has been shown to promote the formation of Aβ fibrils in vitro. mdpi.compnas.org Compounds that can interfere with the interaction between BChE and Aβ or directly inhibit Aβ self-aggregation are of interest. nih.gov

Evaluation of Neuroprotective Effects in Cellular Contexts

Neuroprotective effects of BChE inhibitors are often evaluated in cellular models, particularly in the context of Aβ-induced toxicity. Neuronal cell lines, such as SH-SY5Y neuroblastoma cells, are commonly used for this purpose. mdpi.comnih.gov These cells can be exposed to Aβ peptides to induce cellular damage, mimicking aspects of AD pathology in vitro. mdpi.comacs.org The protective activity of test compounds is then assessed by measuring indicators of cell viability and survival. mdpi.com Research has indicated that some BChE inhibitors can significantly protect neuronal cells from Aβ-induced toxicity. mdpi.com Cholinesterase inhibitors, including those targeting BChE, have been shown to modulate pathways involved in cell survival, such as the PI3K/AKT pathway, contributing to neuroprotective effects. nih.gov

Cytotoxicity Assessments in Research Cell Lines

Evaluating the potential toxicity of a compound to cells is a critical step in preclinical research. Cytotoxicity assessments are performed on various cell lines, including neuronal cells (e.g., SH-SY5Y) and liver cells (e.g., HepG2), to determine the concentration at which a compound causes harm. mdpi.comnih.govrsc.org The MTT assay, which measures cell metabolic activity as an indicator of viability, is a widely used method for these assessments. mdpi.comnih.gov Compounds are tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50) for cytotoxicity. rsc.orgresearchgate.net Preclinical studies on BChE inhibitors aim to identify compounds that show potent enzyme inhibition and desirable anti-aggregation or neuroprotective effects at concentrations significantly lower than those that exhibit cytotoxicity. mdpi.comnih.govrsc.org

In Vivo Experimental Animal Models (Non-Human)

In vivo studies using animal models are essential for understanding the effects of compounds within a complex biological system and their potential impact on behavior and cognitive function.

Behavioral and Cognitive Studies in Animal Models of Cholinergic Deficit

Animal models, particularly rodents, are utilized to investigate the effects of BChE inhibitors on behavioral and cognitive deficits, often induced to mimic aspects of neurodegenerative diseases like AD. Models of cholinergic deficit can be created pharmacologically, for instance, by administering scopolamine, which impairs cholinergic neurotransmission and leads to memory deficits. acs.orgthno.org Alternatively, genetic models, such as BChE knockout mice or transgenic mice overexpressing amyloid pathology (e.g., APP/PS1, 5xFAD), are used to study the role of BChE and the effects of its inhibition on cognitive function and behavior. acs.orgthno.orgnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov

Behavioral and cognitive studies employ various tests to assess different aspects of brain function. These can include:

Open-field test: Measures general locomotor activity, exploration, and anxiety-like behavior. researchgate.net

Rotarod test: Evaluates motor coordination and balance. nih.gov

Maze tests (e.g., Stone T-maze, passive avoidance test): Assess learning, memory acquisition, and consolidation. nih.govcm-uj.krakow.pl

Fear extinction memory tests: Examine the ability to suppress a conditioned fear response. researchgate.net

Research using BChE inhibitors in these models has shown improvements in learning, memory, and cognitive performance. researchgate.netresearchgate.netcm-uj.krakow.plpnas.org For example, selective BChE inhibition has been reported to elevate brain acetylcholine (B1216132) levels and augment learning in aged rats. pnas.org Studies in BChE knockout mice have also indicated enhanced spatial learning and memory capacities. researchgate.net Furthermore, some compounds targeting BChE have demonstrated the ability to reverse scopolamine-induced cognitive deficits in mice. cm-uj.krakow.pl In transgenic AD mouse models, BChE inhibition or knockout has been associated with reduced amyloid-beta deposition and attenuated learning deficits. nih.govresearchgate.net

Table: Summary of In Vivo Behavioral and Cognitive Findings (Illustrative based on BChE Inhibition Research)

| Animal Model Type | Intervention/Genetic Modification | Key Behavioral/Cognitive Findings | Relevant Tests Employed |

| Aged Rats | Selective BChE Inhibitor | Improved learning and cognitive performance. pnas.org | Maze trials oup.com |

| Mouse Model (Cholinergic Deficit) | BChE Inhibitor | Recovery of cognitive functions (e.g., after scopolamine). acs.orgthno.org | Passive avoidance test cm-uj.krakow.pl |

| BChE Knockout Mice | Genetic Invalidation of BChE | Augmented spatial learning and memory capacities. researchgate.net | Fear extinction memory tests, Open-field test researchgate.net |

| Transgenic AD Mice (5xFAD) | BChE Knockout or Inhibition | Reduced learning deficits, reduced Aβ deposition. nih.govresearchgate.net | Behavioral studies acs.org, Cognitive function assessments researchgate.net |

Modulation of Neurotransmitter Levels in Animal Brain

Research into the modulation of neurotransmitter levels by BChE inhibitors, including compounds structurally related to or investigated alongside BChE-IN-9, has been conducted in animal models. Selective inhibition of BChE has been shown to elevate brain acetylcholine levels. pnas.org Studies using microdialysis in rats have demonstrated that administration of BChE inhibitors can lead to dose-dependent increases in extracellular concentrations of ACh in brain regions such as the parietal cortex. pnas.org This suggests that inhibiting BChE can influence cholinergic neurotransmission by increasing the availability of ACh in the brain, particularly when AChE activity might be compromised or insufficient. nih.govpnas.org While direct studies specifically detailing this compound's impact on neurotransmitter levels were not explicitly found in the search results, the known function of BChE and the effects of other BChE inhibitors provide a strong basis for understanding the potential impact of this compound in this area.

Impact on Amyloid Pathology in Transgenic Animal Models

Investigations using transgenic animal models of Alzheimer's disease have explored the relationship between BChE and amyloid pathology. Studies in the APPSWE/PSEN1dE9 transgenic mouse model, which develops amyloid-beta (Aβ) plaques, have shown that BChE activity is associated with these plaques. researchgate.netnih.govnih.gov This association suggests a potential role for BChE in the formation or maturation of Aβ plaques. nih.gov Research using BChE knockout mice has indicated that the absence of BChE can reduce Aβ deposition in the brain of AD mouse models, further supporting a link between BChE and amyloid pathology. mdpi.comnih.gov While specific studies on the direct impact of this compound on amyloid pathology in these models were not detailed, the broader research context indicates that compounds affecting BChE activity are relevant to understanding and potentially modulating amyloid burden in transgenic AD models.

Investigations Using Genetically Modified BChE Animal Models (e.g., Knockout Mice)

Genetically modified animal models, particularly BChE knockout mice, have been instrumental in understanding the physiological roles of BChE and evaluating the effects of BChE modulation. BChE knockout mice, which lack functional BChE activity in all tissues, have been developed to model human BChE deficiency and study its implications. researchgate.netjax.org These models have revealed that while a complete absence of BChE activity is compatible with life and does not lead to obvious physiological disturbances under normal conditions, it can impact the metabolism of certain ester drugs and endogenous compounds like ghrelin. researchgate.netpnas.orgnih.gov Studies in BChE knockout mice have demonstrated increased fighting behavior linked to elevated plasma levels of active ghrelin, which is hydrolyzed by BChE. pnas.org Additionally, these models have been used to assess the potential toxicity of drugs that are substrates for BChE. researchgate.net Research using BChE knockout mice has also provided insights into the compensatory role BChE might play in cholinergic neurotransmission when AChE activity is impaired. pnas.orgfrontiersin.org

Data from studies using BChE knockout mice:

| Mouse Model | BChE Activity | Plasma Ghrelin Levels | Aggressive Behavior |

| Wild-type C57BL/6 | Normal | Normal | Normal |

| BChE Knockout | Undetectable | Elevated (+54%) | Increased Fighting |

Note: Data on ghrelin levels and aggressive behavior are based on observations in specific studies using BChE knockout mice compared to wild-type controls. pnas.org

Assessment of Systemic Tolerability in Animal Studies

Assessments of systemic tolerability for compounds affecting BChE, including potentially this compound or related structures, are a crucial part of preclinical research. While specific detailed systemic tolerability data for this compound were not extensively found in the provided search results, broader studies on BChE and BChE inhibitors in animals provide context. Research involving the administration of exogenous BChE or gene transfer to increase BChE levels in animals has generally shown no overt signs of toxicity, even with significant increases in circulating BChE activity. nih.govresearchgate.net Biomarker tests for liver, muscle, and heart toxicity in animals treated with vectors for BChE gene transfer have indicated low or normal levels of damage indicators. researchgate.net However, the potential impact on the metabolism of endogenous substrates like ghrelin and its downstream effects on behavior and metabolism are considered important aspects of systemic tolerability to investigate. pnas.orgnih.govresearchgate.net

This compound as a Research Tool in Drug Discovery and Chemical Biology

Use in High-Throughput Screening for Novel BChE Inhibitors

This compound, or compounds with similar inhibitory properties, can serve as valuable tools in drug discovery, particularly in high-throughput screening (HTS) campaigns aimed at identifying novel BChE inhibitors. HTS approaches are widely used to screen large libraries of compounds against enzyme targets like BChE to identify potential inhibitors rapidly and efficiently. nih.govfrontiersin.orgnih.govmdpi.com These screening efforts often utilize enzyme-based assays to measure the inhibition of BChE activity. nih.govfrontiersin.org Compounds identified through HTS are then further evaluated for their potency, selectivity against other enzymes like AChE, and their structural characteristics. nih.govfrontiersin.org The use of known BChE inhibitors, or compounds with established activity, is essential for validating these screening assays and serving as reference points for the potency of newly identified hits.

Radiotracer Development for BChE Imaging in Research

This compound's interaction with BChE suggests its potential relevance in the development of radiotracers for imaging BChE distribution and activity in research settings, particularly using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The increased levels of BChE observed in the brain in conditions like Alzheimer's disease make it a promising target for imaging probes. nih.govnih.govresearchgate.netnih.govdntb.gov.ua Radiotracers targeting BChE can potentially serve as biomarkers to support the diagnosis and understanding of such neurological disorders. nih.govnih.govdntb.gov.ua The development of such radiotracers involves synthesizing labeled compounds that selectively bind to BChE and can cross the blood-brain barrier. nih.govnih.gov Preclinical evaluation of these radiotracers in animal models, including transgenic AD models, is crucial to assess their in vivo stability, biodistribution, and specific binding to BChE. nih.govnih.govnih.gov While this compound itself might not be a radiotracer, its properties as a BChE ligand could inform the design and evaluation of radiolabeled analogs or related compounds for BChE imaging research.

This compound (PubChem CID 155813875) is a chemical compound that has been investigated in the context of developing bioscavengers for organophosphorus (OP) agents. While the search results primarily focus on butyrylcholinesterase (BChE) as the core enzyme for bioscavenging and mention various strategies and compounds explored in this field, direct detailed preclinical research findings specifically and solely centered on "this compound" as a bioscavenger are limited in the provided snippets.

However, the search results provide significant context on the role of BChE in bioscavenging and the approaches being researched, which this compound likely fits into as a component or related compound. Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a naturally occurring enzyme in blood plasma that acts as a bioscavenger by binding to OP agents, thus preventing them from inhibiting acetylcholinesterase (AChE), the primary target of these toxins researchgate.netacs.orgwikipedia.org. This stoichiometric binding inactivates both the OP agent and the BChE molecule researchgate.netresearchgate.netfrontiersin.org.

Preclinical research in this area focuses on enhancing the bioscavenging capacity of BChE. This includes exploring modified forms of BChE, combining BChE with reactivators (pseudo-catalytic scavenging), or developing novel compounds that interact with BChE or the OP agents.

One approach involves the use of oximes to reactivate OP-inhibited BChE, aiming for a "pseudo-catalytic" effect where the BChE could potentially detoxify more than one molecule of OP frontiersin.orgmdpi.comnih.gov. Studies have evaluated the ability of various oximes to reactivate OP-inhibited human BChE in vitro mdpi.com. However, research indicates that the reactivation of BChE by currently available oximes is generally slow and may not be sufficient for a pseudo-catalytic function, suggesting that administered BChE primarily acts as a stoichiometric scavenger mdpi.comnih.gov.

Another avenue of research involves developing novel compounds that can enhance the bioscavenging activity. For instance, some studies have investigated quinuclidinium-based oximes for their ability to reactivate OP-inhibited BChE and act as bioscavengers in combination with the enzyme nih.gov. One such oxime, Q8 (4-bromobenzyl-3-(hydroxyimino)quinuclidinium bromide), demonstrated a high reactivation rate for cyclosarin-inhibited BChE in vitro and showed potential to act as a bioscavenger in combination with BChE, degrading a significant excess of cyclosarin (B1206272) nih.gov. This suggests that compounds designed to interact favorably with the OP-bound BChE active site can enhance detoxification.

While this compound's specific role and detailed research findings were not extensively detailed in the provided snippets, its identification as "this compound" implies it is likely an inhibitor or modulator of BChE ("IN" potentially indicating inhibitor) or a compound investigated in conjunction with BChE for bioscavenging purposes. The broader research on BChE as a bioscavenger highlights the strategies and types of compounds being explored to improve protection against organophosphorus agents, which would be the context for investigations involving this compound.

The development of bioscavengers like BChE is considered a promising strategy for prophylaxis and treatment of OP poisoning, aiming to neutralize toxins in the bloodstream before they reach their physiological targets like AChE in the nervous system researchgate.netfrontiersin.org.

Future Directions and Research Implications

Advances in BChE Inhibitor Design and Optimization Strategies for Research

Significant effort is being directed towards the design and optimization of BChE inhibitors with improved potency, selectivity, and pharmacokinetic properties for research purposes. Structure-based drug design, which utilizes the known three-dimensional structure of BChE, plays a crucial role in this process mdpi.comresearchgate.netacs.org. Virtual screening of large compound libraries allows for the identification of potential hit compounds that can then be optimized through medicinal chemistry approaches nih.govmdpi.commdpi.com.

Optimization strategies often involve structure-activity relationship (SAR) studies to understand how modifications to the chemical structure of a compound affect its inhibitory activity and selectivity towards BChE over AChE mdpi.comacs.orgacs.org. Molecular docking and molecular dynamics simulations are valuable computational tools used to predict the binding modes of inhibitors within the BChE active site and peripheral anionic site, guiding the design of more effective compounds mdpi.commdpi.comresearchgate.netresearchgate.net. For instance, studies have explored modifications to specific regions of lead compounds to enhance BChE inhibitory activity and selectivity mdpi.com.

Research findings indicate that optimizing the structural features of inhibitors can lead to compounds with nanomolar inhibitory capacities acs.orgnih.gov. For example, optimization studies starting from initial hit compounds have resulted in derivatives showing significantly improved BChE inhibitory activity mdpi.com. The development of potent, selective, and reversible human BChE inhibitors is a key focus, with some studies successfully identifying compounds with low nanomolar potency and favorable binding modes researchgate.net.

The following table illustrates examples of BChE inhibitors and their reported inhibitory activity (IC₅₀ values) from research studies, highlighting the focus on developing potent compounds:

| Compound Class/Example | BChE Source (e.g., Human, Equine) | IC₅₀ (nM) | Selectivity (vs. AChE) | Source |

|---|---|---|---|---|

| Compound 1 (Hit) | Human BChE | 17940 ± 1860 | Low (> 50 µM) | mdpi.com |

| Compound 9 (Optimized) | Human BChE | 2680 ± 280 | Improved | mdpi.com |

| Compound 23 (Optimized) | Human BChE | Not specified (Improved) | Good | mdpi.com |

| Compound (+)-1 | Human BChE | 21.3 | Potent, Selective | researchgate.net |

| Compound S06-1011 | Human BChE | 16 | Highly Selective | acs.org |

| Compound S06-1031 | Human BChE | 25 | Highly Selective | acs.org |

| Compound 24g | Human BChE | 4.0 | Dual BChE/HDAC6 Inhibitor | nih.gov |

| Compound 29a | Human BChE | 1.8 | Dual BChE/HDAC6 Inhibitor | nih.gov |

| Compound 16 | Equine BChE | 763 | Higher Selectivity | acs.org |

Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of the inhibitor. Lower values indicate higher potency. Selectivity indicates the preference of the inhibitor for BChE over AChE.

These examples demonstrate the success in designing increasingly potent and selective BChE inhibitors through systematic optimization strategies.

Unexplored Avenues in BChE-IN-9 Research and Analogues

While this compound has been identified as an optimized BChE inhibitor resulting from structural modifications mdpi.com, there remain numerous unexplored avenues for further research involving this specific compound and its analogues. Given that this compound emerged from the optimization of a hit compound, further structural modifications of this compound itself could lead to the discovery of even more potent or selective inhibitors with potentially improved pharmacological profiles. This involves exploring variations in the core scaffold and substituents based on detailed SAR studies and computational modeling.

Beyond optimizing BChE inhibition alone, unexplored avenues include the design of multi-target directed ligands (MTDLs) that incorporate BChE inhibition with activity against other targets implicated in neurological disorders. For example, research into dual inhibitors targeting BChE and histone deacetylase 6 (HDAC6) has shown promise in ameliorating cognitive impairment in animal models, suggesting a potential synergistic effect nih.gov. Exploring this compound as a scaffold for developing such MTDLs represents a significant unexplored area.

Furthermore, investigating novel delivery methods or formulations for this compound and its analogues could enhance their ability to reach target sites in the brain, overcoming limitations related to blood-brain barrier permeability researchgate.netfigshare.com. Research into amino acid analogs as potential BChE inhibitors also suggests exploring diverse chemical spaces for developing new this compound analogues with unique properties nih.gov.

The potential for BChE inhibitors in conditions beyond AD, such as cocaine toxicity or other neurological diseases, also presents unexplored research avenues for this compound and its analogues nih.govresearchgate.net. Investigating the specific interactions of this compound with different BChE variants, including naturally occurring genetic variants, could provide insights into personalized therapeutic approaches nih.govresearchgate.netscirp.org.

Broader Implications of BChE Research for Understanding Neurological Disorders

Research into BChE has significant broader implications for understanding the pathogenesis and progression of various neurological disorders, particularly AD. The increasing activity of BChE in the advanced stages of AD and its association with Aβ plaques suggest that BChE is not merely a passive player but may actively contribute to disease progression researchgate.netnih.govoup.comeurekaselect.compnas.orgaging-us.com. Studies have shown that BChE is enriched within Aβ plaques and may promote the formation of Aβ fibrils mdpi.comeurekaselect.com. Furthermore, BChE knockout in animal models has been shown to reduce Aβ deposition eurekaselect.com.

The altered ratio of BChE to AChE in the AD brain can significantly modify cholinergic neurotransmission, potentially exacerbating the cholinergic deficit characteristic of the disease pnas.org. Understanding the precise mechanisms by which BChE activity influences acetylcholine (B1216132) levels and neuronal function in the diseased brain is crucial for developing effective therapeutic strategies.

Beyond its direct role in acetylcholine hydrolysis and Aβ pathology, BChE is involved in other physiological processes that may be relevant to neurological disorders, including lipid metabolism and inflammation nih.govaging-us.comnih.gov. BChE may integrate signals from the hypothalamic-pituitary-adrenal axis and influence the cholinergic anti-inflammatory pathway nih.gov. Research into the interplay between BChE, inflammation, and neuroinflammation could provide new insights into the complex pathophysiology of neurological diseases.

Moreover, BChE research has implications for understanding the role of cholinesterases in cellular senescence, a hallmark of aging and age-related conditions like AD aging-us.com. Inhibitors targeting BChE associated with AD pathology, rather than normal neural BChE, could offer a more targeted therapeutic approach with potentially fewer side effects aging-us.com.

The study of naturally occurring BChE variants in humans, some of which result in reduced or absent enzyme activity, can serve as natural human knockout models to study the metabolic and neurological impact of altered BChE function nih.govresearchgate.net. This provides valuable data for understanding the physiological roles of BChE and the potential consequences of its inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.